molecular formula C25H23N5O B2809071 N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide CAS No. 2034524-61-1

N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2809071
CAS No.: 2034524-61-1
M. Wt: 409.493
InChI Key: OUKMBPVJCDSBGX-UHFFFAOYSA-N
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Description

The compound “N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzhydryl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the 1,2,3-triazole ring in the compound is often synthesized using the Huisgen azide–alkyne cycloaddition, also known as the "click reaction" .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,3-triazole ring is known for its high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the 1,2,3-triazole ring is known for its high chemical stability and strong dipole moment .

Scientific Research Applications

Metabolism and Disposition Studies

  • Disposition and Metabolism of SB-649868 in Humans : This study discusses the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, after oral administration in humans. The study found that elimination of drug-related material occurred principally via feces, and identified principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
  • Metabolism and Disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist in Humans : This study elucidates the metabolism and disposition of a potent subtype-selective partial agonist at the γ-aminobutyric acid type A receptor complex in humans. It discusses the metabolic pathways and the role of monoamine oxidase-B in the metabolism of the compound (Shaffer et al., 2008).

Interaction with Biological Systems

  • Inhibition of Dopamine Neuron Firing by Pramipexole : This paper explores the selectivity of Pramipexole, an amino-benzathiazole, for dopamine receptors, particularly its preferential affinity for the dopamine D3 receptor subtype, and its efficacy for stimulating dopamine receptors in electrophysiology assays (Piercey et al., 1996).

Novel Applications and Effects

  • Scintigraphic Detection of Melanoma Metastases with a Radiolabeled Benzamide : The paper discusses the use of iodine-123-(S)-IBZM, a radiolabeled benzamide, for melanoma imaging, highlighting the potential of benzamides in the detection of melanoma due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra (Maffioli et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, some 1,2,3-triazole derivatives have been found to exhibit antimicrobial activity .

Properties

IUPAC Name

N-benzhydryl-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O/c31-25(26-24(20-12-6-2-7-13-20)21-14-8-3-9-15-21)29-16-22(17-29)30-18-23(27-28-30)19-10-4-1-5-11-19/h1-15,18,22,24H,16-17H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKMBPVJCDSBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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